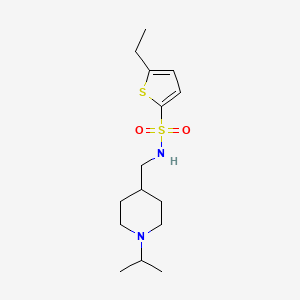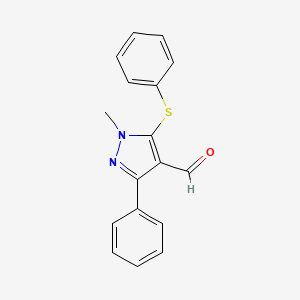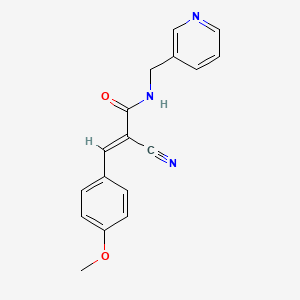
2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a selective antagonist of the orexin-1 receptor, which plays a crucial role in the regulation of sleep-wake cycles, as well as other physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of similar compounds, highlighting the significance of the structural components such as fluorophenoxy and pyridazinyl piperidine, have been extensively studied. For instance, Govindhan et al. (2017) synthesized a compound using click chemistry approach, which was characterized using spectroscopic techniques. The study emphasized the compound's thermal stability and its potential for biological applications, including cytotoxicity evaluations and pharmacokinetics nature assessments through binding analysis with human serum albumin, demonstrating its applicability in drug development and molecular biology research (Govindhan et al., 2017).
Molecular Interactions and Docking Studies
The understanding of molecular interactions, especially through docking studies, is crucial in the design and development of new therapeutic agents. For example, the analysis of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, revealed insights into the cytochrome P450-mediated metabolism. Such studies are fundamental in predicting the metabolic pathways and interactions of novel compounds, including those with structures similar to 2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, enhancing our understanding of their therapeutic potentials and safety profiles (Rehmel et al., 2006).
Hydrogen Bonding and Structural Analysis
The exploration of hydrogen bonding patterns and structural analysis in compounds is vital for assessing their pharmaceutical applications. Balderson et al. (2007) conducted a study on enaminones, closely related to the chemical structure , illustrating the importance of intra- and intermolecular hydrogen bonding. Such analyses contribute to the understanding of the compound's stability and reactivity, which are essential factors in drug design and development (Balderson et al., 2007).
Fluoroionophores and Spectra Diversity
The development of fluoroionophores based on derivatives and their interaction with metal cations showcases the broad application of fluorinated compounds in sensing and detection technologies. Hong et al. (2012) demonstrated how such compounds could specifically chelate metal ions, highlighting their potential in developing new diagnostic tools and in studying metal ion dynamics within biological systems (Hong et al., 2012).
Anticancer Activity and Molecular Docking
Research on pyridazinone derivatives, including those similar to the compound , has shown potential antioxidant and anticancer activities. Mehvish and Kumar (2022) synthesized new series of pyridazinone derivatives, demonstrating their antioxidant activity and potential anticancer properties through molecular docking studies. Such research underscores the therapeutic potential of fluorophenyl and pyridazinone-based compounds in treating various diseases (Mehvish & Kumar, 2022).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-5-7-14(8-6-13)23-12-17(22)21-10-2-3-15(11-21)24-16-4-1-9-19-20-16/h1,4-9,15H,2-3,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSIBAVMGAGHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)F)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2399205.png)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)
![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)

![2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2399213.png)
![(4,4-Difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2399215.png)


![(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2399218.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2399225.png)
![N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline](/img/structure/B2399226.png)